![molecular formula C11H11Cl3N2O5 B6306543 2,2,2-Trichloro-acetimidic acid 4,5-dimethoxy-2-nitro-benzyl ester CAS No. 628280-41-1](/img/structure/B6306543.png)
2,2,2-Trichloro-acetimidic acid 4,5-dimethoxy-2-nitro-benzyl ester
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Overview
Description
2,2,2-Trichloro-acetimidic acid 4,5-dimethoxy-2-nitro-benzyl ester, referred to as TCABDNB, is a compound used in scientific research. It is an ester of 2,2,2-trichloro-acetimidic acid and 4,5-dimethoxy-2-nitro-benzyl alcohol. TCABDNB has a wide range of applications in scientific research, from biochemical and physiological effects to its use in laboratory experiments.
Scientific Research Applications
TCABDNB has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 3-chloro-5-methyl-2-nitro-benzaldehyde. It has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. In addition, it has been used to study the effects of oxidative stress on cells.
Mechanism of Action
The mechanism of action of TCABDNB is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme nitric oxide synthase (NOS). NOS is an enzyme responsible for the production of nitric oxide, which is a key signaling molecule involved in many physiological processes. By inhibiting NOS, TCABDNB can affect the levels of nitric oxide in cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of TCABDNB are not fully understood. However, it has been shown to have an inhibitory effect on the enzyme nitric oxide synthase. This can lead to decreased levels of nitric oxide in cells and tissues, which can affect a variety of physiological processes. In addition, it has been shown to have an anti-inflammatory effect in cells and tissues.
Advantages and Limitations for Lab Experiments
The main advantage of using TCABDNB in lab experiments is its ability to inhibit nitric oxide synthase. This allows researchers to study the effects of nitric oxide on cells and tissues in a controlled environment. However, one of the limitations of using TCABDNB is that it is not very stable and can degrade over time. This can make it difficult to use in long-term experiments.
Future Directions
The future directions for research involving TCABDNB are numerous. One possible direction is to further study the biochemical and physiological effects of the compound. In particular, researchers could investigate the effects of TCABDNB on inflammation and oxidative stress. Another possible direction is to explore the use of TCABDNB as a fluorescent probe for the detection of nitric oxide in biological systems. Additionally, researchers could investigate the use of TCABDNB as a reagent in the synthesis of other compounds. Finally, researchers could explore the potential use of TCABDNB as a therapeutic agent for the treatment of certain diseases.
Synthesis Methods
TCABDNB can be synthesized through a two-step reaction involving the condensation of 4,5-dimethoxy-2-nitro-benzyl alcohol and 2,2,2-trichloro-acetimidic acid. In the first step, the alcohol is reacted with thionyl chloride to form the corresponding acyl chloride. This acyl chloride is then reacted with 2,2,2-trichloro-acetimidic acid in the second step to form the desired product, TCABDNB.
properties
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl 2,2,2-trichloroethanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2O5/c1-19-8-3-6(5-21-10(15)11(12,13)14)7(16(17)18)4-9(8)20-2/h3-4,15H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCKJHVASTYKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)COC(=N)C(Cl)(Cl)Cl)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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